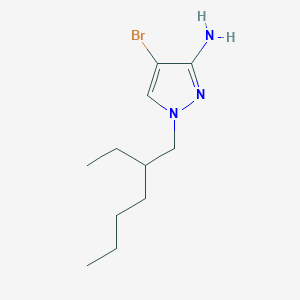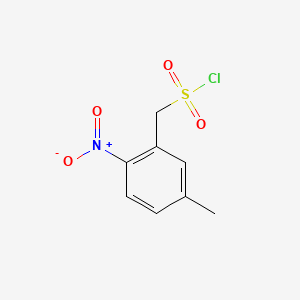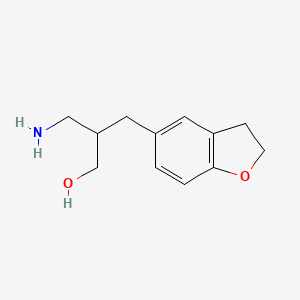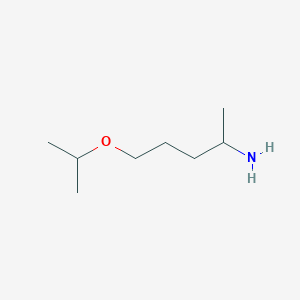
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethylhexyl group at the 1-position of the pyrazole ring The amine group is located at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction. This can be achieved by treating the pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Ethylhexyl Group: The ethylhexyl group can be introduced through an alkylation reaction. This involves reacting the pyrazole with an appropriate alkyl halide, such as 2-ethylhexyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.
Introduction of the Amine Group: The amine group can be introduced through a substitution reaction. This can be achieved by treating the brominated pyrazole with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while substitution reactions may yield various substituted pyrazoles.
Scientific Research Applications
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structure may impart specific biological activities, making it a valuable intermediate in drug discovery.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and organic semiconductors. Its electronic properties may make it suitable for use in electronic devices.
Biological Research: The compound can be used as a probe or reagent in biological studies. Its interactions with biological molecules can provide insights into various biochemical processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylhexyl group may play a role in modulating the compound’s binding affinity and selectivity for its targets. The amine group may also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-ethylhexyl)-1h-indole: This compound has a similar structure but with an indole ring instead of a pyrazole ring.
4-Bromo-1-(2-ethylhexyl)-1h-pyrrole-2-carboxylic acid: This compound has a pyrrole ring and a carboxylic acid group instead of an amine group.
Uniqueness
4-Bromo-1-(2-ethylhexyl)-1h-pyrazol-3-amine is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. The combination of the bromine atom, ethylhexyl group, and amine group makes this compound versatile for various applications. Its unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H20BrN3 |
|---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
4-bromo-1-(2-ethylhexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20BrN3/c1-3-5-6-9(4-2)7-15-8-10(12)11(13)14-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
BIINBWCMTMRCGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)



